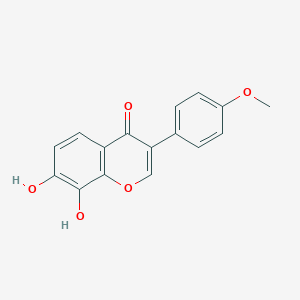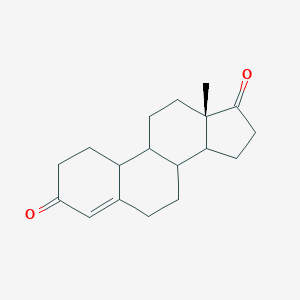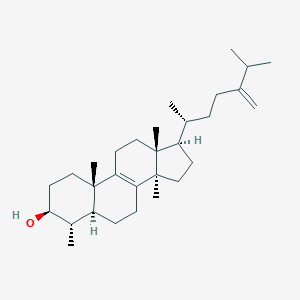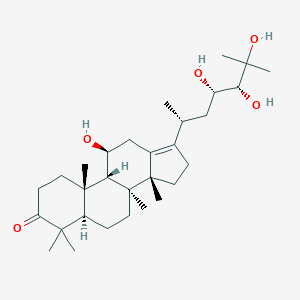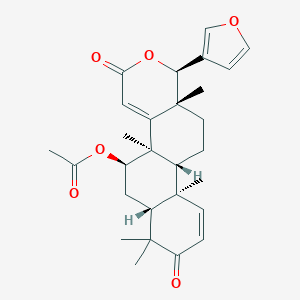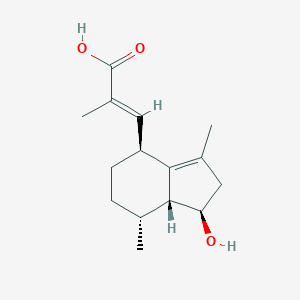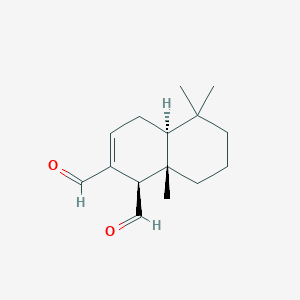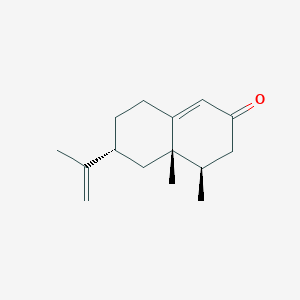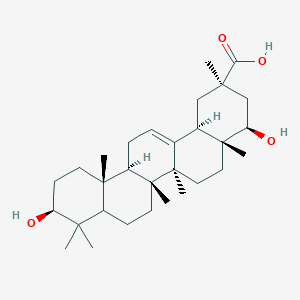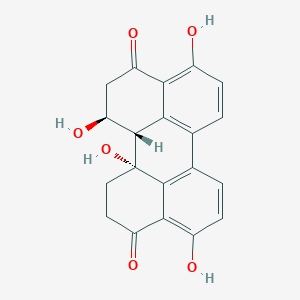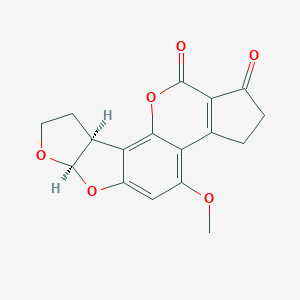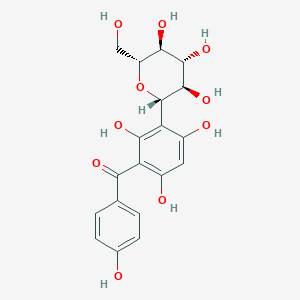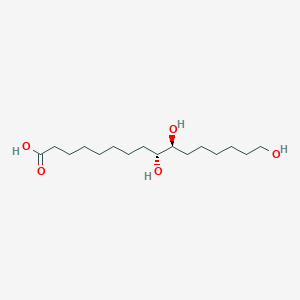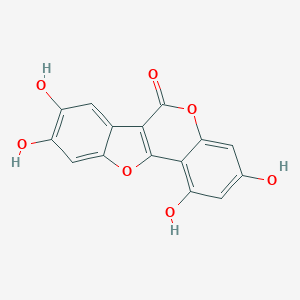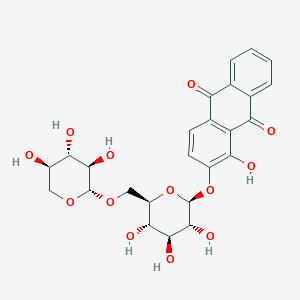
Ruberythric acid
Übersicht
Beschreibung
Ruberythric acid is a naturally occurring anthraquinone glycoside found primarily in the roots and rhizomes of the madder plant, Rubia tinctorum L. This compound has been historically significant due to its use as a natural dye. This compound is known for its vibrant red color, which has been utilized in textile dyeing for centuries .
Wissenschaftliche Forschungsanwendungen
Ruberythric acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Ruberythric acid, a natural product found in Rubia tinctorum , has been identified as a potential inhibitor for the DNA ligase (A50R) of the mpox virus . DNA ligase is an enzyme that facilitates the joining of DNA strands together by forming a phosphodiester bond. It plays a crucial role in DNA replication and repair .
Mode of Action
It has been suggested that this compound interacts with the dna ligase, potentially inhibiting its function . This interaction could lead to changes in the DNA replication and repair processes, thereby affecting the life cycle of the mpox virus .
Biochemical Pathways
This compound is part of the anthraquinone family, which is synthesized in plants through the shikimate or chorismate and the polyketide pathway . In the shikimate pathway, anthraquinone with one hydroxylated ring is formed, whereas in the polyketide pathway, the octaketide chain forms hydroxylated anthraquinones .
Pharmacokinetics
In silico studies suggest that this compound may have promising binding properties, hinting at potential bioavailability .
Result of Action
The primary result of this compound’s action is its potential antiviral effects. It has been demonstrated to have antiviral action in live virus-cell cultures . By inhibiting the function of DNA ligase, this compound could potentially interfere with the replication and repair of viral DNA, thereby inhibiting the proliferation of the virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction and analysis of this compound require specific conditions to prevent degradation of the compound . Furthermore, the production of this compound in Rubia tinctorum can be affected by the plant’s growth conditions . .
Zukünftige Richtungen
Research into Ruberythric acid and related compounds is ongoing. For example, a review of Rubiae Radix et Rhizoma, which contains this compound, focused on the fields of botany, phytochemistry, pharmacology, and toxicology . This suggests potential future directions in these areas.
Relevant Papers Several papers have been published on this compound. For example, a paper by Ford, Rayner, and Blackburn discusses the isolation and extraction of this compound from Rubia tinctorum L. and provides the crystal structure of the natural dye . Another paper reviews the botany, phytochemistry, pharmacology, and toxicology of Rubiae Radix et Rhizoma, which contains this compound .
Biochemische Analyse
Biochemical Properties
Ruberythric acid interacts with various biomolecules in biochemical reactions. It is known to decompose to form alizarin in boiling water . The brilliant red color of this compound is usually mordanted with potassium, barium, or calcium salts
Cellular Effects
It is known that Rubia cordifolia, a plant rich in this compound, has anti-inflammatory properties . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can decompose to form alizarin . Alizarin has been found to have affinities with key targets in the treatment of rheumatoid arthritis, suggesting that this compound may exert its effects at the molecular level through similar mechanisms .
Temporal Effects in Laboratory Settings
It is known that this compound decomposes to form alizarin in boiling water , suggesting that it may degrade under certain conditions.
Metabolic Pathways
This compound is involved in the anthraquinone biosynthetic pathway . It is produced from the precursors α-keto glutaric acid and pyruvic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ruberythric acid can be extracted from the roots and rhizomes of Rubia tinctorum L. The extraction process typically involves the use of solvents such as ethanol or methanol. The roots are dried, ground, and subjected to solvent extraction, followed by purification steps like crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Rubia tinctorum L. plants. The roots are harvested, dried, and processed to extract the compound. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and quality of the extracted this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ruberythric acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound yields alizarin, a well-known anthraquinone dye .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze this compound, resulting in the formation of alizarin and sugars.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize this compound to produce different anthraquinone derivatives.
Major Products: The primary products formed from the reactions of this compound include alizarin, purpurin, and other anthraquinone derivatives .
Vergleich Mit ähnlichen Verbindungen
Ruberythric acid is unique among anthraquinone glycosides due to its specific glycosidic linkage and the presence of alizarin as its aglycone. Similar compounds include:
Lucidin-3-primeveroside: Another anthraquinone glycoside found in Rubia tinctorum L.
Purpurin: An anthraquinone derivative with a similar structure but different glycosidic linkage.
Xanthopurposide: A newly identified anthraquinone glycoside with distinct structural features.
This compound stands out due to its historical significance and its well-documented chemical and biological properties.
Eigenschaften
IUPAC Name |
1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGGSVAWTYHZBI-CVQRFVFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026553 | |
| Record name | Alizarin primeveroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-84-1 | |
| Record name | Ruberythric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruberythric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alizarin primeveroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBERYTHRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4360A2Y7JD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


